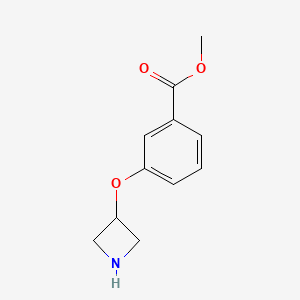![molecular formula C14H21NO B1394714 3-{[4-(Tert-butyl)benzyl]oxy}azetidine CAS No. 1121625-13-5](/img/structure/B1394714.png)
3-{[4-(Tert-butyl)benzyl]oxy}azetidine
Übersicht
Beschreibung
“3-{[4-(Tert-butyl)benzyl]oxy}azetidine” is a chemical compound with the molecular formula C14H21NO . It contains a total of 38 bonds, including 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Azetidine .
Molecular Structure Analysis
The molecular structure of “3-{[4-(Tert-butyl)benzyl]oxy}azetidine” includes a four-membered azetidine ring and a six-membered aromatic ring . It also contains an ether and a secondary amine . The molecule has a total of 38 bonds, including 6 multiple bonds and 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Azetidines, including derivatives like "3-{[4-(Tert-butyl)benzyl]oxy}azetidine", are integral in synthesizing various heterocyclic compounds due to their strained four-membered ring structure. For instance, silylmethyl-substituted aziridines and azetidines have been utilized in formal [3 + 2] and [4 + 2] cycloaddition reactions to generate products like imidazoline, oxazolidine, and tetrahydropyrimidine. These reactions are facilitated by the efficient rearrangement of azetidine to the pyrrolidine skeleton, highlighting the versatility of azetidine derivatives in organic synthesis (Yadav & Sriramurthy, 2005).
Modular Synthesis
Azetidine derivatives serve as building blocks in the modular synthesis of complex molecules. A novel method exploiting the high ring strain associated with azabicyclo[1.1.0]butane has been presented for the modular construction of azetidines. This approach leverages the generation of azabicyclo[1.1.0]butyl lithium, trapped with a boronic ester, to produce intermediate boronate complexes. These complexes undergo 1,2-migration with the cleavage of the central C-N bond to relieve ring strain, showcasing the strategic use of azetidine derivatives in constructing medicinally relevant motifs (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).
Medicinal Chemistry Applications
While direct applications of "3-{[4-(Tert-butyl)benzyl]oxy}azetidine" in medicinal chemistry were not highlighted, azetidine derivatives are pivotal in drug discovery and development. For instance, the synthesis of new quinolone antibiotics has utilized azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane, demonstrating the role of azetidine scaffolds in antibiotic development. Some synthesized compounds showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring the potential of azetidine derivatives in addressing antibiotic resistance (Ikee et al., 2008).
Eigenschaften
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)12-6-4-11(5-7-12)10-16-13-8-15-9-13/h4-7,13,15H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSBOOPOQUVWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Tert-butyl)benzyl]oxy}azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)

![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)
![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)

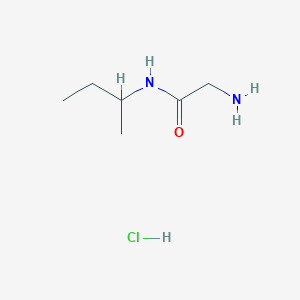

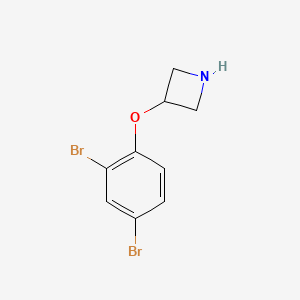
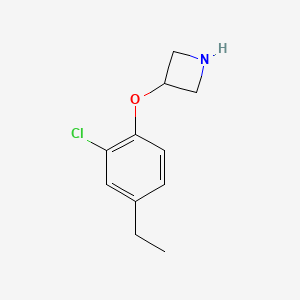
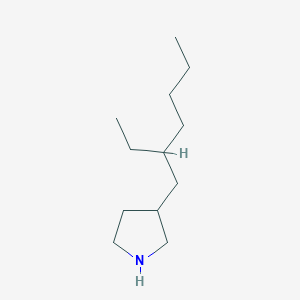
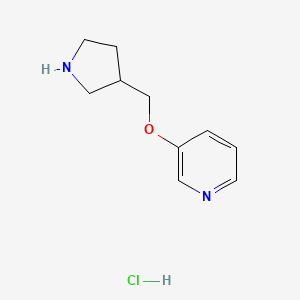

![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)
